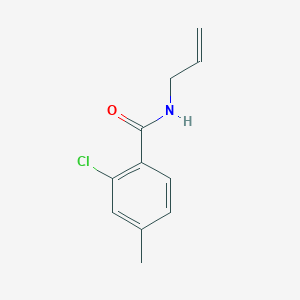
3-(2-methoxyphenyl)-N-(3-methoxypropyl)acrylamide
Vue d'ensemble
Description
3-(2-methoxyphenyl)-N-(3-methoxypropyl)acrylamide is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.13649347 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the effectiveness of acrylamide derivatives, including those structurally related to 3-(2-methoxyphenyl)-N-(3-methoxypropyl)acrylamide, as corrosion inhibitors. These compounds have shown significant potential in protecting metals like copper from corrosion in acidic environments, such as nitric acid solutions. The mechanisms through which these compounds achieve corrosion inhibition include chemical adsorption and adherence to the Langmuir adsorption isotherm model. Advanced characterization techniques like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), alongside computational methods such as density functional theory (DFT) and Monte Carlo simulations (MC), have been employed to understand the inhibitory effects and adsorption behavior of these derivatives on metal surfaces (Abu-Rayyan et al., 2022).
Polymerization and Material Science
The role of acrylamide derivatives in polymerization processes and material science is another significant area of application. These compounds serve as monomers in controlled polymerization techniques, such as reversible addition–fragmentation chain-transfer (RAFT) polymerization, leading to the formation of polymers with specific properties. For example, poly(N-isopropylacrylamide) (PNIPAM), a thermoresponsive polymer synthesized through RAFT polymerization, has garnered attention for its applications in drug delivery systems. The controlled polymerization of acrylamide derivatives allows for the production of polymers with precise molecular weights and structures, facilitating their use in various biomedical and industrial applications (Convertine et al., 2004).
Mechanofluorochromic Properties
The study of mechanofluorochromic properties of acrylamide derivatives reveals their potential in developing responsive materials. These compounds exhibit changes in their optical properties upon mechanical stimulation, such as grinding, which can be attributed to transformations between crystalline and amorphous phases. Such properties are of interest for the creation of smart materials and sensors that respond to mechanical forces by altering their optical characteristics. This area of research investigates the relationship between molecular structure, stacking modes, and luminescence, opening avenues for the design of novel photonic materials (Song et al., 2015).
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-5-10-15-14(16)9-8-12-6-3-4-7-13(12)18-2/h3-4,6-9H,5,10-11H2,1-2H3,(H,15,16)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLZQXMRZMWNP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4611172.png)
![N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4611180.png)
![6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4611199.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-diethyl-1,3-propanediamine](/img/structure/B4611205.png)
![4-methyl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4611219.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4611226.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4611229.png)
![N-(1-methyl-4-piperidinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4611239.png)
![6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4611240.png)
![ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4611247.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4611269.png)
![3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4611277.png)

